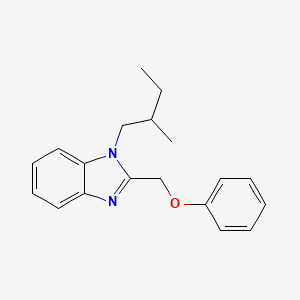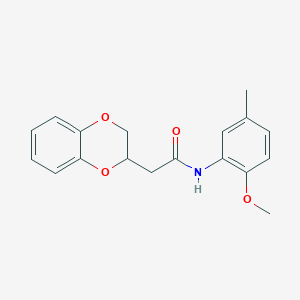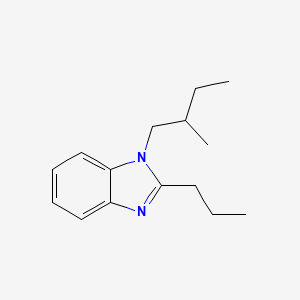
1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole
Übersicht
Beschreibung
1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole, also known as MBPI, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various preclinical studies, particularly in the field of cancer research.
Wirkmechanismus
The exact mechanism of action of 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. It has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the signaling pathways that promote cell growth and division. 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has also been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of blood vessel formation.
Biochemical and Physiological Effects
1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis. 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has also been shown to have anti-inflammatory effects, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has a number of advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent antitumor activity in various preclinical models, making it a promising candidate for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. It has a relatively low yield, which can make large-scale synthesis difficult. It also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole. One area of interest is the development of new cancer therapies based on 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole. This could involve the development of new drug formulations or the identification of new targets for 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole, which could provide insights into its mechanism of action and potential clinical applications. Finally, there is also interest in the development of new synthetic methods for 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole, which could improve its yield and purity and make it more accessible for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent antitumor activity in various preclinical models, including breast, lung, and colon cancer. 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(2-methylbutyl)-2-(phenoxymethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-15(2)13-21-18-12-8-7-11-17(18)20-19(21)14-22-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREAJUKZFXEFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4083141.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083149.png)
![2-{[7-isopropyl-4-(3-methylphenyl)-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B4083163.png)
![N-[4-({[5-(4-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4083171.png)
![7-(difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4083179.png)
![N-cyclohexyl-N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4083189.png)
![N-(1-{4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4083193.png)
![1-allyl-3-(4-chlorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B4083203.png)
![7-(difluoromethyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083218.png)
![2-[7-(2-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4083227.png)


![3-isobutyl-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]isoxazole-5-carboxamide](/img/structure/B4083240.png)